![molecular formula C14H11ClN4O B5512942 N-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5512942.png)

N-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

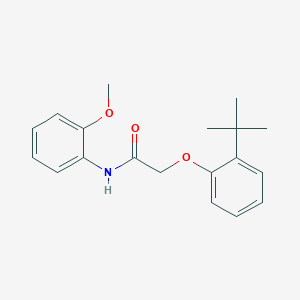

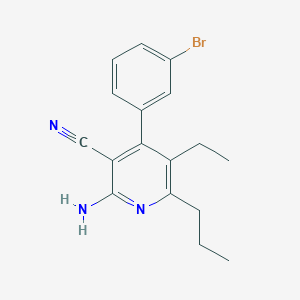

Description

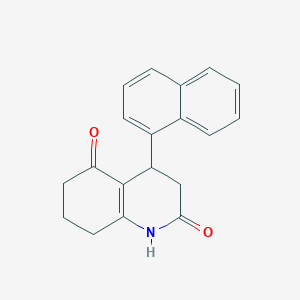

The compound is a part of the 1,2,4-triazole derivatives family, known for their diverse chemical properties and applications in various fields. These compounds have been extensively studied for their synthesis methods, molecular structures, and chemical properties.

Synthesis Analysis

The synthesis of N-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine involves the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride in dry benzene, followed by reaction with various aromatic aldehydes to afford 3-(substitutedphenyl)-N-(4H-1,2,4-triazol-4-yl)acrylamide. Cyclisation with hydrazine hydrate in ethanol leads to the final product, with structures confirmed by 1H NMR and IR spectroscopy (Panchal & Patel, 2011).

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives, including the compound of interest, exhibits a variety of conformational arrangements influenced by their substituents. For example, the molecule of 3,5-bis{4-[(benzimidazol-1-yl)methyl]phenyl}-4H-1,2,4-triazol-4-amine forms two-dimensional networks via intermolecular hydrogen bonds, showcasing the impact of molecular structure on the compound's properties (Li et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of this compound derivatives is significant, with reactions including cyclization, substitution, and coupling being common. These reactions facilitate the synthesis of various derivatives with potential biological and pharmacological applications, as seen in the diverse chemical reactions and synthesized compounds detailed in the literature (Bektaş et al., 2010).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of 1,2,4-triazole derivatives are critical for their application and function. These properties are often determined by the nature of the substituents on the triazole ring. For instance, the crystal structure analysis provides insight into the molecular arrangement and potential intermolecular interactions, essential for understanding the compound's stability and reactivity (Repich et al., 2017).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, of this compound derivatives, are influenced by their molecular structure. Studies have shown various reactivity patterns depending on the substituents attached to the triazole ring, highlighting the compound's versatility in chemical synthesis and potential applications in material science and pharmaceuticals (Dolzhenko et al., 2008).

Applications De Recherche Scientifique

Antimicrobial Activities

N-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine and its derivatives have been explored for their antimicrobial properties. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Some compounds exhibited good to moderate activities against various microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2010).

Adenosine Receptor Antagonism

Another area of application is the antagonism of adenosine receptors, which can have implications in neurology and cardiology. Francis et al. (1988) discovered a highly potent adenosine antagonist, CGS 15943, which is a hybrid of canonical structures related to the chemical class of this compound. This compound demonstrated high binding potency at A1 and A2 adenosine receptors, suggesting its utility in studying adenosine-mediated physiological processes (Francis et al., 1988).

Synthetic Methodologies

The compound and its analogs also play a crucial role in synthetic chemistry, serving as key intermediates in the synthesis of various heterocyclic compounds. For example, Wu et al. (1996) demonstrated the highly enantioselective synthesis of (S)-2-aryl-Boc-pyrrolidines by treating (arylmethyl)(3-chloropropyl)-Boc-amines with s-BuLi/(-)-sparteine, showcasing the utility of related structures in asymmetric synthesis and the production of enantiomerically pure compounds (Wu et al., 1996).

Propriétés

IUPAC Name |

(E)-1-[5-(3-chloro-4-methylphenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN4O/c1-10-2-3-11(6-13(10)15)14-5-4-12(20-14)7-18-19-8-16-17-9-19/h2-9H,1H3/b18-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQUUFTIJRXBSQS-CNHKJKLMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=C(O2)C=NN3C=NN=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C2=CC=C(O2)/C=N/N3C=NN=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-isopropyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5512862.png)

![({4-ethyl-5-[1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5512891.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5512896.png)

![2-{2-[2-(2-methoxyethyl)-4-morpholinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5512913.png)

![3-[(2-bromophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5512923.png)

![ethyl 3-{[4-(acetylamino)phenyl]sulfonyl}propanoate](/img/structure/B5512925.png)

![2-(4-fluorophenyl)-4-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}morpholine](/img/structure/B5512953.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methylethyl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5512959.png)